2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound “2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” is a potent, orally active DPP-IV inhibitor . It has excellent selectivity over other proline-selective peptidases, oral bioavailability in preclinical species, and in vivo efficacy in animal models .
Synthesis Analysis
The synthesis of this compound involves the reduction of a protected or unprotected prochiral ss-amino acrylic acid or derivative thereof, using borane containing reducing agents at atmospheric pressure .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthetic Routes and Structural Modifications
The synthesis of triazolopyrimidines and their derivatives involves several key steps, including the reaction of arylamidines with sodium ethyl formylacetate or ethyl propiolate to yield pyrimidinones. Subsequent treatment with phosphorus oxychloride generates chloropyrimidines, which are converted to hydrazinopyrimidines and then cyclized to produce triazolopyrimidines (Medwid et al., 1990). Furthermore, the introduction of various substituents into the triazolopyrimidine core has been explored to enhance biological activities, including the use of phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for constructing 1,2,4-triazolopyridines, demonstrating the versatility of these scaffolds in medicinal chemistry (Zheng et al., 2014).
Biological Activities
Antimicrobial and Antitumor Potential
Compounds based on the triazolopyrimidine scaffold have shown promising antimicrobial and antitumor activities. For example, certain new thiazolopyrimidines have been synthesized and evaluated for their antimicrobial and antitumor properties, with some compounds exhibiting significant activity (El-Bendary et al., 1998). This highlights the potential of these compounds in the development of new therapeutic agents.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have shown to exhibit excellent anti-tumor activity against various cancer cell lines . They inhibit the c-Met kinase, thereby disrupting the signaling pathways that promote tumor growth and survival .
Biochemical Pathways
Inhibition of c-met kinase can affect multiple downstream pathways, including the pi3k/akt and mapk/erk pathways, which are involved in cell survival, proliferation, and migration .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability in preclinical species , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have demonstrated excellent anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potent anti-cancer effects.
Future Directions
Properties
IUPAC Name |
2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c15-14(16,17)8-1-3-9(4-2-8)18-11(24)7-25-13-21-20-12-19-10(23)5-6-22(12)13/h1-6H,7H2,(H,18,24)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFUXZKLTASGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C3N2C=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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